

Mexenone: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mexenone

Cat. No.: B1663629

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexenone, also known as Benzophenone-10, is a diarylketone that belongs to the benzophenone class of organic compounds.^{[1][2]} Its primary application is as a broad-spectrum ultraviolet (UV) light absorbing agent in a variety of consumer products, including sunscreens, cosmetics, and packaging materials to prevent photodegradation.^{[2][3]} While its principal function is that of a photostabilizer, its interactions with biological systems, particularly concerning its potential for contact dermatitis and as an endocrine disruptor, are areas of ongoing scientific interest.^{[4][5]} This technical guide provides a comprehensive overview of the synthesis and characterization of **Mexenone** for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of **Mexenone** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(2-hydroxy-4-methoxyphenyl) (4-methylphenyl)methanone	[4]
Synonyms	Benzophenone-10, Uvistat, Mesenone	[2]
CAS Number	1641-17-4	[2]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[2]
Molecular Weight	242.27 g/mol	[4]
Appearance	White to pale yellow solid	-
Melting Point	98-101 °C	-
Solubility	Soluble in organic solvents such as DMSO (48 mg/mL)	[6]

Synthesis of Mexenone

The most common and industrially significant method for the synthesis of **Mexenone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation for Mexenone Synthesis

This protocol outlines the synthesis of **Mexenone** from 3-methoxyphenol and p-toluoyl chloride.

Materials:

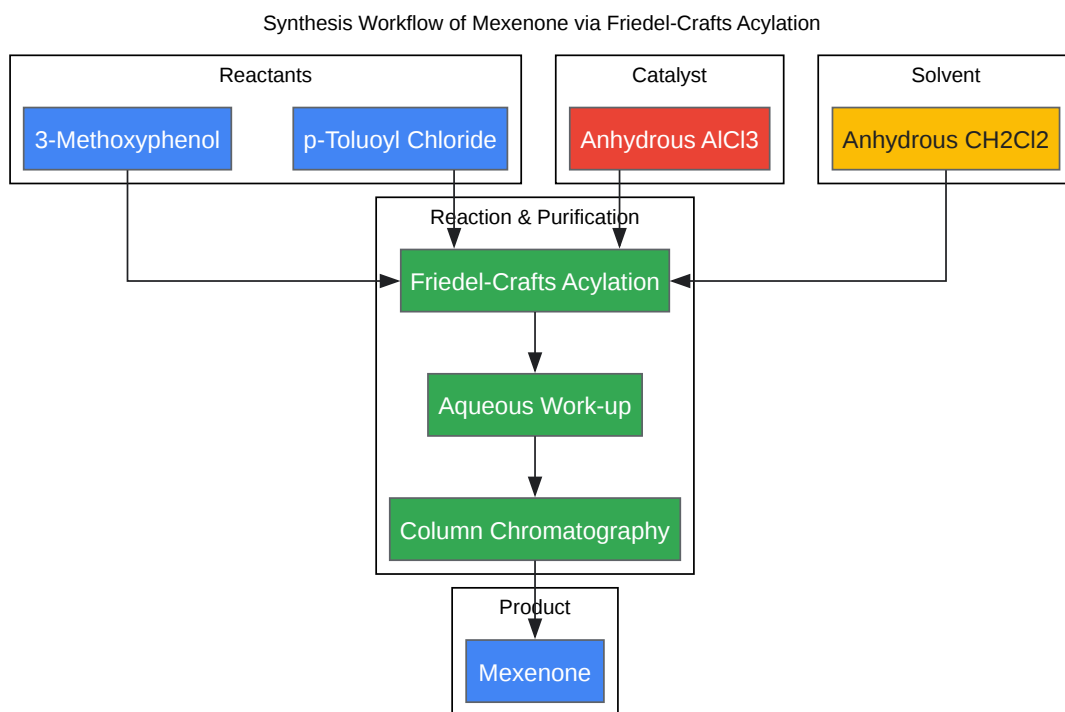
- 3-Methoxyphenol
- p-Toluoyl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (CH₂Cl₂)

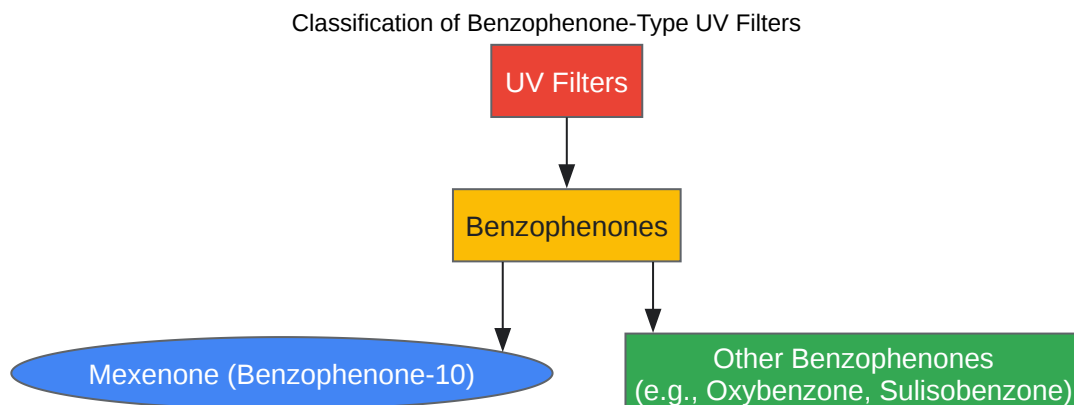
- Hydrochloric Acid (1M)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane
- Ethyl Acetate

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- **Addition of Reactants:** To the stirred suspension, add 3-methoxyphenol (1.0 equivalent). Cool the mixture to 0°C in an ice bath.
- Slowly add p-toluoyl chloride (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure **Mexenone**.





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